3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in medical research. This compound has been found to exhibit promising biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Additionally, it has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress-related disorders. Furthermore, it has been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This makes it a valuable tool for studying these biological processes. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which make it a valuable tool for studying various inflammatory diseases and oxidative stress-related disorders.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide. One of the main directions is the development of more specific and potent analogs of this compound. This can help to improve its efficacy and reduce its potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the potential side effects of this compound and to determine its safety profile.
Synthesemethoden
The synthesis of 3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves the reaction of 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been found to have various scientific research applications. One of the most significant applications is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which make it a valuable tool for studying various inflammatory diseases and oxidative stress-related disorders.
Eigenschaften
Produktname |
3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
---|---|
Molekularformel |
C21H23N3O4 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-5-13-27-18-8-6-7-16(14-18)21(25)22-20-19(23-28-24-20)15-9-11-17(12-10-15)26-4-2/h6-12,14H,3-5,13H2,1-2H3,(H,22,24,25) |
InChI-Schlüssel |
CGDRQHQRZMUZDB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.